Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI)
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Overview
Description
Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI) is a chemical compound with the molecular formula C11H12N2OS It is known for its unique structure, which includes an acetamide group attached to a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI) typically involves the reaction of 6-ethyl-2-aminobenzothiazole with acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{6-ethyl-2-aminobenzothiazole} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI)} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI) may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI) involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-(6-methyl-2-benzothiazolyl)-
- Acetamide, 2-bromo-N-(6-methyl-2-benzothiazolyl)-
Uniqueness
Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI) is unique due to its specific structural features, such as the ethyl group on the benzothiazole ring
Properties
Molecular Formula |
C11H12N2OS |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H12N2OS/c1-3-8-4-5-9-10(6-8)15-11(13-9)12-7(2)14/h4-6H,3H2,1-2H3,(H,12,13,14) |
InChI Key |
NCYFJUPBKNGVID-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)NC(=O)C |
Origin of Product |
United States |
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